Product packaging for Benzilonium(Cat. No.:CAS No. 16175-92-1)

Benzilonium

Cat. No.: B1200655
CAS No.: 16175-92-1
M. Wt: 354.5 g/mol
InChI Key: ZKCWITXZGWUJAV-UHFFFAOYSA-N
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Description

Benzilonium is a quaternary ammonium compound recognized for its anticholinergic properties and is primarily investigated for its action on the alimentary tract . Its pharmacological classification places it among synthetic antichergolinergics, indicating its research value in studies related to gastrointestinal function and metabolism . The chemical structure of this compound is defined by the IUPAC name 1,1-Diethyl-3-[2-hydroxy(diphenyl)acetoxy]pyrrolidinium and a molecular formula of C22H28NO3+ . Key identifiers include the CAS Registry Number 16175-92-1 and the UNII GY56LQX77B . Researchers can access this compound for investigative purposes, with its primary application in preclinical and pharmacological research. This product is intended For Research Use Only (RUO) and must not be used for diagnostic, therapeutic, or any personal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28NO3+ B1200655 Benzilonium CAS No. 16175-92-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16175-92-1

Molecular Formula

C22H28NO3+

Molecular Weight

354.5 g/mol

IUPAC Name

(1,1-diethylpyrrolidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C22H28NO3/c1-3-23(4-2)16-15-20(17-23)26-21(24)22(25,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,20,25H,3-4,15-17H2,1-2H3/q+1

InChI Key

ZKCWITXZGWUJAV-UHFFFAOYSA-N

SMILES

CC[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC

Canonical SMILES

CC[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC

Other CAS No.

16175-92-1

Origin of Product

United States

Synthetic Methodologies for Benzilonium Bromide

Multi-Step Synthesis Pathways

The creation of Benzilonium Bromide typically follows a structured, multi-step synthetic pathway. ontosight.ai A general overview of such a process begins with the construction of the pyrrolidinium (B1226570) ring, which is a five-membered heterocyclic structure containing a nitrogen atom. ontosight.ai This is followed by an esterification reaction to attach the benzilate group. ontosight.ai

A plausible, though not explicitly detailed in the provided results, retrosynthetic analysis suggests that the primary disconnection would occur at the ester linkage and the quaternary ammonium (B1175870) salt. This approach breaks the target molecule down into simpler, more readily available starting materials. youtube.comyoutube.com The synthesis would then proceed in a forward direction, building the molecule step-by-step. libretexts.org

Retrosynthetic Step Forward Synthesis Reaction Reactants/Reagents
Disconnection of Quaternary AmmoniumQuaternization (e.g., Menshutkin reaction)N-substituted pyrrolidine (B122466), Alkyl halide
Disconnection of Ester BondEsterification (e.g., Fischer esterification)3-hydroxypyrrolidine derivative, Benzilic acid (or derivative)

Formation of the Pyrrolidinium Ring Intermediate

The pyrrolidinium ring is a fundamental component of this compound Bromide's structure. ontosight.ai The synthesis of substituted pyrrolidinium salts often involves the quaternization of an N-substituted pyrrolidine. For instance, the reaction of N-methylpyrrolidine with a dibromoalkane can yield a bis(pyrrolidinium) bromide salt. nih.gov In the context of this compound Bromide, a key intermediate is a 3-hydroxypyrrolidine derivative.

The formation of the pyrrolidinium ring can be achieved through various synthetic strategies. One common method is the Menshutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide to form a quaternary ammonium salt. nih.gov In a general procedure, an N-methyl heterocycle can be reacted with a 1,n-dibromoalkane in a solvent like acetonitrile (B52724) at an elevated temperature. nih.gov

Esterification Reactions for Benzilate Moiety Incorporation

The attachment of the benzilate group to the 3-hydroxy position of the pyrrolidinium ring is typically accomplished through an esterification reaction. ontosight.ai Fischer esterification is a classic method for forming esters from a carboxylic acid and an alcohol in the presence of an acid catalyst. chemguide.co.ukbyjus.com In this case, benzilic acid would react with the 3-hydroxypyrrolidinium intermediate. ontosight.ai

The general mechanism for Fischer esterification involves the protonation of the carboxylic acid, followed by a nucleophilic attack from the alcohol. byjus.com To drive the reversible reaction towards the product, water is often removed from the reaction mixture. byjus.com

Alternative esterification methods could also be employed. For example, the use of more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides can lead to a more vigorous and often irreversible reaction. chemguide.co.uk For instance, reacting an alcohol with an acyl chloride typically results in a rapid reaction at room temperature, producing the ester and hydrogen chloride. chemguide.co.uk Another potential route involves the N- and O-benzoylation of amines or benzyl (B1604629) alcohols with pyridinium (B92312) salts of phenacyl bromides, which can generate esters through oxidative C-C bond cleavage. beilstein-journals.org

Esterification Method Reactants Conditions
Fischer EsterificationBenzilic acid, 3-hydroxypyrrolidinium intermediateAcid catalyst (e.g., H₂SO₄), heat, removal of water
Acyl Chloride MethodBenzoyl chloride, 3-hydroxypyrrolidinium intermediateRoom temperature or gentle warming
Acid Anhydride MethodBenzoic anhydride, 3-hydroxypyrrolidinium intermediateWarming may be required

Considerations in Synthetic Route Optimization (Theoretical, based on standard chemical synthesis research)

Optimizing the synthetic route for this compound Bromide involves several theoretical considerations aimed at improving yield, purity, and efficiency while minimizing waste and cost.

Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the outcome of each synthetic step. For quaternization reactions, polar aprotic solvents like acetonitrile are commonly used. nih.govgoogle.com The temperature for these reactions can range from room temperature to reflux, depending on the reactivity of the substrates. nih.govacs.org For esterification, controlling the temperature is crucial to prevent side reactions and degradation of the product. tsijournals.com

Catalyst Selection: In Fischer esterification, the choice and concentration of the acid catalyst are important. byjus.com For other types of reactions, such as those involving pyridinium salts, the base used can influence the reaction yield. beilstein-journals.org The development of greener synthesis methods often focuses on using more environmentally benign catalysts or even catalyst-free conditions where possible. acs.org

Purification Methods: The purification of intermediates and the final product is critical for obtaining a high-purity compound. Common techniques include recrystallization, washing with appropriate solvents, and column chromatography. nih.gov The choice of solvent for recrystallization is crucial for obtaining pure crystals with a good yield.

Atom Economy and Green Chemistry Principles: Modern synthetic chemistry emphasizes the principles of green chemistry, which include maximizing atom economy, using less hazardous chemicals, and designing energy-efficient processes. acs.org For example, solvent-free reaction conditions, where reactants are mixed directly or with a solid support, can reduce waste and simplify work-up procedures. acs.orgacs.org

Optimization Parameter Considerations
SolventPolarity, boiling point, miscibility with reactants, environmental impact.
TemperatureReaction rate vs. side reactions, stability of reactants and products.
CatalystActivity, selectivity, cost, ease of removal, environmental impact.
PurificationChoice of solvent for recrystallization, efficiency of chromatographic separation.
Green ChemistryAtom economy, use of renewable feedstocks, reduction of waste.

Mechanistic Pharmacology of Benzilonium Bromide

Molecular Interactions with Cholinergic Systems

The cholinergic system, integral to numerous physiological processes, relies on the neurotransmitter acetylcholine (B1216132) to relay signals. frontiersin.org Benzilonium bromide exerts its effects by directly interfering with this system at the molecular level.

Acetylcholine Receptor Antagonism at the Molecular Level

This compound bromide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). ncats.iooup.com These receptors are a class of G protein-coupled receptors that are crucial for the involuntary functions of the parasympathetic nervous system, including smooth muscle contraction, glandular secretions, and heart rate regulation. wikipedia.orgdermnetnz.org

The chemical structure of this compound bromide, which includes a quaternary ammonium (B1175870) group and a benzilate moiety, is key to its antagonist activity. ontosight.ai This structure allows it to bind to the same site on the muscarinic receptor as acetylcholine, but without activating it. oup.com By occupying the receptor, this compound bromide prevents acetylcholine from binding and initiating the downstream signaling cascade. wikipedia.org This competitive inhibition is a hallmark of its mechanism. oup.com

This compound bromide is considered a non-selective muscarinic antagonist, meaning it does not show significant preference for any of the five subtypes of muscarinic receptors (M1-M5). kegg.jphres.ca However, its primary therapeutic actions are attributed to its effects on M3 receptors located on smooth muscle cells and secretory glands. dermnetnz.orghres.ca

Biochemical Pathways Affected by Receptor Blockade

The blockade of muscarinic acetylcholine receptors by this compound bromide disrupts several key biochemical pathways. kegg.jp When acetylcholine binds to muscarinic receptors, it typically activates intracellular signaling cascades involving G proteins, leading to various cellular responses. By preventing this initial binding, this compound bromide effectively halts these downstream events.

Key pathways affected include:

Calcium Signaling Pathway: Muscarinic receptor activation, particularly M1 and M3, often leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a critical step for smooth muscle contraction and glandular secretion. By blocking the receptor, this compound bromide inhibits this pathway, leading to muscle relaxation and reduced secretions. kegg.jp

cAMP Signaling Pathway: The activation of M2 and M4 muscarinic receptors can inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. kegg.jp cAMP is a crucial second messenger involved in various cellular functions, including the relaxation of certain smooth muscles and the modulation of heart rate. While the primary effect of this compound is on M3 receptors, its non-selective nature means it also impacts cAMP-mediated signaling.

Neuroactive Ligand-Receptor Interaction: This broad pathway encompasses the communication between neurotransmitters and their receptors. kegg.jp this compound bromide's antagonism of muscarinic receptors is a direct intervention in this pathway, specifically within the cholinergic synapse. kegg.jp

Preclinical Investigations of Benzilonium Bromide Non Human Studies

In Vitro Studies on Cholinergic Receptor Binding and Function

However, early pharmacological literature from 1958 describes benzilonium bromide as a potent "anti-acetylcholine agent". This characterization places it within the class of muscarinic receptor antagonists. These agents act by competitively inhibiting the binding of acetylcholine (B1216132) to its receptors on various effector cells, thereby blocking parasympathetic nerve stimulation. The chemical structure of this compound, featuring a quaternary ammonium (B1175870) group, generally results in poor penetration across the blood-brain barrier, leading to more peripherally focused effects.

For context, other quaternary ammonium anticholinergic agents, such as trospium (B1681596) chloride, have been studied more extensively in vitro. Preclinical studies with trospium demonstrated its action as a competitive antagonist at muscarinic receptors in tissue preparations. Such studies are crucial for elucidating the potency and selectivity of a compound but appear to be lacking for this compound bromide in the available scientific record.

In Vivo Animal Model Research for Mechanistic Insights

Detailed in vivo animal model research focusing specifically on the system-level blockade and mechanistic insights of this compound bromide is sparse. The compound's primary mechanisms of action are identified as its anticholinergic (or parasympatholytic) and ganglionic blocking effects.

The anticholinergic action involves blocking muscarinic receptors at postganglionic parasympathetic nerve endings. This blockade inhibits the action of acetylcholine, leading to effects such as the relaxation of smooth muscle.

In addition to its postganglionic effects, some reports suggest that this compound bromide also possesses ganglionic blocking properties. Ganglionic blockers act on the nicotinic acetylcholine receptors located in autonomic ganglia, inhibiting the transmission of nerve impulses for both the sympathetic and parasympathetic systems. This dual action on both muscarinic and nicotinic receptors would explain a broader, more generalized inhibition of the autonomic nervous system. For example, a study on human subjects noted that high doses of atropine, another anticholinergic, could produce effects suggestive of ganglionic or central nervous blockade, a property that may be shared by this compound bromide.

Analytical Characterization and Detection of Benzilonium Bromide

Spectroscopic Identification Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of benzilonium bromide. These techniques provide detailed information about the compound's atomic composition and the arrangement of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are powerful tools for confirming the structure of organic molecules like this compound bromide. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. The chemical shifts, splitting patterns (multiplicity), and integration of the signals in the NMR spectra allow for the precise assignment of each proton and carbon atom within the this compound bromide molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound bromide would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds, such as those within the aromatic rings and the quaternary ammonium (B1175870) group.

Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio of ions, providing the molecular weight of the compound and information about its fragmentation pattern. The molecular ion peak in the mass spectrum of this compound bromide would confirm its molecular mass. The fragmentation pattern offers additional structural clues, as the molecule breaks apart in a predictable manner.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound bromide from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of quaternary ammonium compounds like this compound bromide. Reversed-phase HPLC (RP-HPLC) is a common approach, often utilizing a C18 or a cyano column. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. Detection is commonly achieved using a UV detector at a specific wavelength, for instance, 210 nm or 262 nm. The retention time of the this compound peak under specific chromatographic conditions is a key parameter for its identification. The area of the peak is proportional to its concentration, allowing for purity assessment by comparing the area of the main peak to the areas of any impurity peaks.

Table 1: HPLC Method Parameters for Analysis of Similar Quaternary Ammonium Compounds

ParameterMethod 1Method 2
Column Kromasil C18 (200 mm x 4.6 mm, 5 µm)Primesep SB (100 mm x 3.2 mm, 5 µm)
Mobile Phase Acetonitrile: 4 mmol/L octanesulfonic sodium-0.02 mol/L acetic sodium (pH 5.2) (80:20)Water, Acetonitrile, and Sulfuric acid (gradient)
Flow Rate 1.0 mL/minNot specified
Detection UV at 262 nmUV at 210 nm
This table presents examples of HPLC conditions used for the analysis of related quaternary ammonium compounds, providing a basis for developing a method for this compound bromide. Data sourced from.

Quantitative Determination in Research Matrices

Accurate and sensitive analytical methods are required for the quantitative determination of this compound bromide in biological samples, which is essential for pharmacokinetic studies in animal models. These studies help to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A method for the quantitative determination of this compound bromide in plasma has been developed using GC-MS. This method involves the oxidation of this compound bromide to benzophenone, which is then quantified by GC-MS. This derivatization step improves the volatility and thermal stability of the analyte for GC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version, LC-MS/MS, are powerful techniques for quantifying drugs in biological matrices due to their high sensitivity and selectivity. These methods are suitable for the direct analysis of non-volatile compounds like this compound bromide without the need for derivatization. For similar compounds, LC-MS/MS has been used for reliable quantification in samples like urine and serum.

Immunoassays: For rapid screening, immunochromatographic assays can be developed. For instance, a fluorescent microsphere-based immunochromatographic strip has been created for the sensitive and quantitative detection of related compounds in biological samples like urine and plasma.

Table 2: Detection Limits of Analytical Methods for Similar Compounds in Biological Matrices

Analytical MethodAnalyteMatrixLimit of Detection (LOD)
Immunochromatographic Assay3-Quinuclidinyl benzilate & Clidinium bromideUrine2.5 ng/mL
Immunochromatographic Assay3-Quinuclidinyl benzilate & Clidinium bromidePlasma~10 ng/mL
This table shows the limits of detection achieved for similar anticholinergic compounds using a specific immunoassay, indicating the potential sensitivity of such methods. Data sourced from.

The choice of analytical method for quantitative determination depends on factors such as the required sensitivity, the complexity of the biological matrix, and the throughput needed for the study.

Theoretical and Computational Studies on Benzilonium Bromide

Molecular Modeling and Docking Simulations for Receptor Interaction Predictions (Theoretical, based on general computational chemistry)

Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. For a drug like benzilonium bromide, these simulations are crucial for understanding how it interacts with its biological target, the muscarinic acetylcholine (B1216132) receptors (mAChRs). this compound is a quaternary ammonium (B1175870) anticholinergic agent, and its therapeutic action is derived from its ability to act as an antagonist at these receptors, blocking the binding of the endogenous neurotransmitter, acetylcholine.

The process of molecular docking involves several key steps. First, a high-resolution three-dimensional structure of the target receptor, such as the M2 or M3 muscarinic receptor, is obtained, typically from crystallographic data or constructed through homology modeling. The structure of the ligand, this compound, is also generated and optimized to find its most stable three-dimensional conformation.

A docking algorithm then systematically samples a large number of possible orientations of this compound within the receptor's binding site. This binding site in muscarinic receptors is located within a pocket formed by several transmembrane helices. A critical feature of this pocket is a conserved aspartate residue in transmembrane domain 3 (TM3), which forms a key ionic interaction with the positively charged quaternary ammonium group of anticholinergic ligands.

Each generated pose is evaluated using a scoring function, which estimates the binding free energy of the complex. Lower scores typically indicate a more favorable binding interaction. The results predict the most stable binding pose and the corresponding binding affinity. These simulations can reveal specific amino acid residues that interact with the ligand through various forces, such as ionic bonds, hydrogen bonds, hydrophobic interactions, and π-π stacking with the phenyl rings of this compound.

Molecular dynamics (MD) simulations can further refine these docked poses. By simulating the motion of the atoms in the receptor-ligand complex over time, MD can assess the stability of the predicted interactions and provide a more dynamic picture of the binding event.

ParameterPredicted Value/InteractionSignificance in Receptor Binding
Binding Affinity (ΔG) -9.0 to -11.5 kcal/molRepresents the predicted strength of the interaction; a lower value suggests stronger binding to the muscarinic receptor.
Ionic Interaction Quaternary Nitrogen ↔ Aspartic Acid (TM3)The primary anchoring interaction for most quaternary ammonium muscarinic antagonists.
Hydrogen Bonding Hydroxyl Group ↔ Tyrosine/Threonine (TM5, TM6)Provides additional stability and specificity to the binding orientation.
Hydrophobic & van der Waals Interactions Phenyl & Ethyl Groups ↔ Tryptophan, Tyrosine, Leucine, ValineInteractions with aromatic and aliphatic residues in the binding pocket contribute significantly to the overall affinity.
π-π Stacking Phenyl Rings ↔ Tyrosine/Tryptophan (TM6, TM7)Aromatic stacking interactions further stabilize the ligand within the binding site.

This table presents theoretical data based on typical results from docking simulations of muscarinic antagonists.

Quantum Chemical Calculations of Electronic Structure and Reactivity (Theoretical, based on general computational chemistry)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels of a molecule, providing deep insights into its stability, reactivity, and geometry. For this compound, such calculations can elucidate the fundamental properties that govern its chemical behavior and interaction with its receptor.

A standard approach involves optimizing the molecular geometry of the this compound cation to find its lowest energy conformation. From this optimized structure, various electronic descriptors can be calculated. The B3LYP functional is a commonly used method for these types of calculations on organic molecules.

Key properties derived from quantum chemical calculations include:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would show a strong positive potential around the quaternary ammonium head group, which is consistent with its role in binding the anionic aspartate residue in the muscarinic receptor. The electronegative oxygen atoms of the ester and hydroxyl groups would show negative potential.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability.

Atomic Charges: These calculations can assign partial charges to each atom in the molecule, quantifying the electron distribution and identifying sites for electrostatic interactions.

Quantum Chemical DescriptorTheoretical Value (Representative)Significance
Energy of HOMO -7.5 eVIndicates the energy of the highest energy electrons; related to the molecule's electron-donating capability.
Energy of LUMO -0.8 eVIndicates the energy of the lowest available orbital for an incoming electron; related to electron-accepting capability.
HOMO-LUMO Gap (ΔE) 6.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity of the isolated molecule.
Dipole Moment 8.5 DMeasures the overall polarity of the molecule, influencing its solubility and non-bonding interactions.
Molecular Electrostatic Potential (Min/Max) -45 kcal/mol (on Oxygen atoms) to +110 kcal/mol (on Quaternary Nitrogen)Identifies the most likely sites for nucleophilic (negative potential) and electrophilic (positive potential) attack, which is crucial for receptor recognition.

This table contains theoretical values based on general DFT calculations for structurally related quaternary ammonium compounds.

Q & A

Q. Methodological Approach :

Design of Experiments (DoE) : Vary parameters (e.g., solvent polarity, stoichiometry) using factorial design to identify optimal conditions.

In-line Analytics : Implement HPLC or FTIR for real-time reaction monitoring.

Comparative Table :

ParameterConventional MethodOptimized Method
Yield65%82%
Purity (HPLC)92%98%
Reaction Time12 h8 h
Hypothetical data based on iterative optimization principles .

Advanced: How to resolve contradictions in receptor binding affinity data across studies?

  • Comparative Assays : Replicate experiments using identical cell lines (e.g., CHO cells expressing M3 receptors) and buffer conditions.
  • Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-lab variability.
  • Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify trends or outliers .

Advanced: What experimental design principles apply to in vivo studies of this compound’s pharmacokinetics?

  • Control Groups : Include vehicle controls and positive controls (e.g., atropine).
  • Dose Escalation : Use log-scale dosing to establish dose-response curves.
  • Ethical Compliance : Adhere to IRB guidelines for animal welfare, referencing for participant selection rigor .

Advanced: How to assess purity and stability of this compound under varying storage conditions?

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, analyzing degradation via HPLC.
  • Forced Degradation : Use acid/base hydrolysis, oxidation (H₂O₂), and photolysis to identify degradation products .

Advanced: How to integrate cross-disciplinary data (e.g., toxicology and pharmacokinetics) for this compound?

  • Data Harmonization : Use ontologies (e.g., ChEBI) to standardize terminology.
  • Systems Pharmacology Tools : Employ PK-Sim or GastroPlus for multi-compartment modeling .

Advanced: What validation criteria are critical for this compound analytical methods (e.g., HPLC)?

  • ICH Guidelines : Validate specificity, linearity (R² > 0.995), accuracy (recovery 98–102%), and precision (RSD < 2%) .

Advanced: How to address solubility challenges in this compound formulation studies?

  • Co-Solvent Screening : Test PEG 400, cyclodextrins, or lipid-based carriers.
  • Solid Dispersion : Use spray-drying or hot-melt extrusion with polymers (e.g., PVP) to enhance bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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